molecular formula C19H19BrN2O3 B2579416 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921812-09-1

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2579416
CAS RN: 921812-09-1
M. Wt: 403.276
InChI Key: ZTEMFLXYAXUNAN-UHFFFAOYSA-N
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Description

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into the synthesis of new pyrazole, fused pyrazolopyrimidine, and triazolopyrimidine derivatives through reactions involving hydrazonyl bromides and active methylene compounds demonstrates the versatility of bromo-substituted compounds in creating heterocyclic compounds with potential biological activity (Abunada et al., 2008).

Antimicrobial Activities

The design and synthesis of novel analogs with antimicrobial properties, as seen in the creation of benzothiazolyl substituted pyrazol-5-ones, highlight the pharmaceutical applications of bromo-substituted compounds in developing new antibacterial agents (Palkar et al., 2017).

Synthesis of Benzazepines and Oxazepines

Studies have utilized bromophenyl-substituted alkenes in hydroaminoalkylation and Buchwald-Hartwig amination sequences for the synthesis of benzazepine, benzoxazepine, and benzothiazepine derivatives, demonstrating the use of bromo-substituted compounds in synthesizing complex nitrogen heterocycles (Kaper & Doye, 2019).

Palladium-Catalyzed Reactions

The palladium-catalyzed regio- and chemoselective ortho-benzylation of C-H bonds using a functionalizable primary amide directing group has been developed, providing a concise synthesis route to dibenzoazepinones, showcasing the chemical transformations involving bromo-substituted compounds (Laha et al., 2013).

properties

IUPAC Name

4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-9-8-14(10-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEMFLXYAXUNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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